N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine is a complex organic compound notable for its intricate structure, which includes a thiazole ring and a dimethylamino group. This compound has garnered attention in both chemical and biological research due to its potential applications in various fields.
The compound is commercially available from chemical suppliers, with detailed descriptions and synthesis methods provided by platforms like BenchChem. The synthesis typically involves multi-step processes that can be adapted for industrial production to optimize yield and purity .
This compound can be classified as an organic compound with the following characteristics:
The synthesis of N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. For industrial production, automated systems and continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular structure of N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine can be represented as follows:
| Property | Data |
|---|---|
| IUPAC Name | N'-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-thiazol-2-yl]-N,N-dimethylmethanimidamide |
| InChI Key | PVMAWJZIHWQALU-QZEOAWFLSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N=CN(C)C)C(=O)/C=C/N(C)C |
The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, contributing to its chemical reactivity and biological activity .
N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine can undergo various chemical reactions, including:
The specific conditions for these reactions vary:
The mechanism of action for N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine involves its interaction with specific molecular targets such as enzymes or receptors. This binding modulates their activity, influencing various biochemical pathways. The precise molecular targets will depend on the application context, including potential therapeutic uses .
The compound exhibits typical characteristics of organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
The following properties are relevant:
These properties can influence its behavior in chemical reactions and biological systems.
N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine has a wide range of applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing both fields.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: